2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide” is not available in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the literature .
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound 2-ethoxy carbonyl methylene thiazol-4-one, a structural analog to the queried chemical, has been synthesized and tested for antimicrobial activities. It reacts with acetophenone to yield derivatives that have shown significant in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Applications
Another area of application for derivatives of this chemical structure is in anticancer research. New functionalized pyridine linked thiazole derivatives, which bear resemblance to the core structure of the queried compound, have been synthesized and tested for antiproliferative activity. These compounds have demonstrated promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), suggesting their potential use in developing novel anticancer therapies (Alqahtani & Bayazeed, 2020).
Anti-inflammatory Applications
The synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This suggests the potential of thiazole-containing acetamides in developing new anti-inflammatory drugs, further demonstrating the broad applicability of these compounds in medicinal chemistry (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets, resulting in various biological activities .
Biochemical Pathways
Related compounds have been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile , suggesting that this compound may also interact with these pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-21-10-15(20)18-8-7-14-11(2)19-16(22-14)12-5-4-6-13(17)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYNZMFTIVOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=C(N=C(S1)C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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